N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Overview
Description
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties
Preparation Methods
The synthesis of N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and carboxamide groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The sulfonyl and thiadiazole groups are crucial for its biological activity, interacting with the active sites of target enzymes and disrupting their function .
Comparison with Similar Compounds
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other thiadiazole derivatives:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar core structure but lacks the sulfonylethyl and cyclohexanecarboxamide groups.
N-substituted-1,3,4-thiadiazole-2-sulfonamides: These compounds have different substituents on the thiadiazole ring, leading to variations in biological activity
Properties
IUPAC Name |
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c18-13-6-8-14(9-7-13)26(23,24)11-10-15-20-21-17(25-15)19-16(22)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBFGUSJJDXWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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